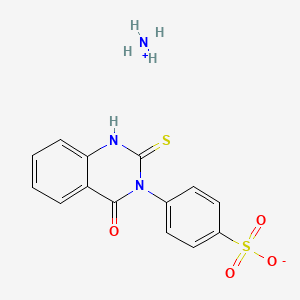

Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate

Description

Properties

CAS No. |

94276-05-8 |

|---|---|

Molecular Formula |

C14H13N3O4S2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

azanium;4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzenesulfonate |

InChI |

InChI=1S/C14H10N2O4S2.H3N/c17-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)22(18,19)20;/h1-8H,(H,15,21)(H,18,19,20);1H3 |

InChI Key |

PGSXLOPFPCVYCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Biological Activity

Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate (CAS Number: 94276-05-8) is a compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₃N₃O₄S₂

- Molecular Weight : 351.4 g/mol

- IUPAC Name : Ammonium 4-(4-oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)benzenesulfonate

- Structure : The compound features a quinazoline core structure, which is known for various biological activities.

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer treatment. For instance, derivatives with similar structures have shown to induce apoptosis in cancer cells by:

- Activating Antioxidant Enzymes : Compounds have been reported to increase levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), which help mitigate oxidative stress in cancer cells .

- Modulating Apoptotic Pathways : Evidence suggests that these compounds can upregulate pro-apoptotic genes such as p53 and downregulate anti-apoptotic genes like Bcl-2 .

In a study involving HepG2 liver cancer cells, a related compound demonstrated an IC50 value of 0.017 μM, significantly lower than standard chemotherapeutics like Staurosporine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thiazolidinone derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in HepG2 cells with enhanced antioxidant levels | In vitro assays (MTT assay, flow cytometry) |

| Study B | Effective against E. coli and S. aureus with minimal toxicity | Antimicrobial susceptibility testing |

| Study C | Increased expression of pro-apoptotic genes in treated cancer cells | RT-PCR and Western blot analysis |

Detailed Research Findings

- HepG2 Cell Line Studies : The compound's ability to induce apoptosis was measured through flow cytometry after treatment with varying concentrations. The results indicated a significant increase in apoptotic cells compared to control groups .

- Antioxidant Activation : In vivo studies demonstrated that treatment with similar compounds significantly reduced malondialdehyde (MDA) levels while increasing GSH levels in tumor-bearing mice, indicating a protective antioxidant effect .

- Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited antibacterial activity comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate exhibit significant antimicrobial properties. Studies have shown that quinazoline derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The sulfonate group enhances solubility in biological fluids, which is crucial for bioavailability.

2. Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases involved in cell proliferation.

Environmental Science Applications

1. Photocatalysis

this compound has been explored as a photocatalyst for environmental remediation. Its ability to absorb light and facilitate chemical reactions makes it suitable for degrading pollutants in water. Research indicates that under UV light, the compound can catalyze the breakdown of organic contaminants, thus contributing to water purification efforts.

2. Heavy Metal Ion Removal

The compound has shown promise in adsorbing heavy metal ions from aqueous solutions. The presence of sulfur and nitrogen atoms in its structure allows it to interact with metal ions effectively, making it a candidate for developing new materials for heavy metal ion removal from industrial effluents.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its unique structure may enhance the thermal and mechanical properties of polymers. Research into its incorporation into polymer matrices is ongoing, with preliminary results suggesting improved durability and resistance to degradation.

2. Sensor Development

The compound's electronic properties make it suitable for use in sensor technology. Its ability to change conductivity in response to environmental stimuli could be harnessed for developing sensors that detect changes in pH or the presence of specific ions.

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

Properties :

- LogP : 0.368, indicating moderate hydrophilicity due to the sulphonate group .

- Analytical Method : Separated via reversed-phase HPLC (Newcrom R1 column) with a mobile phase of MeCN/water/phosphoric acid, adaptable for MS-compatible or UPLC applications .

Applications: Potential use in pharmaceuticals or analytical chemistry due to its solubility and stability.

Structural and Functional Comparison with Analogous Compounds

Benzoic Acid Derivative (CAS 22458-53-3)

Sodium 4-(4-Dimethylaminophenylazo)benzenesulphonate (Azo Dye)

Sulfamoylphenyl Ethaneamide Derivatives (Compounds 13a–e)

- Structure: Feature cyano and sulfamoyl groups (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) .

- Synthesis : Prepared via diazonium salt coupling, a method distinct from the target compound’s likely sulfonation pathway .

Physicochemical and Analytical Comparisons

Solubility and Polarity

- Ammonium Benzenesulphonate : High aqueous solubility due to ionic sulphonate and ammonium groups .

- Azo Dyes : Moderate solubility but prone to aggregation in aqueous media due to planar aromatic systems .

- Sulfamoyl Derivatives: Lower solubility than the target compound due to non-ionic sulfamoyl groups .

Chromatographic Behavior

Thioxo-Quinazolinyl vs. Oxo-Quinazolinyl Systems

Toxicity and Handling

- Ammonium Salt : Likely less toxic than sodium azo dyes, which are classified as hazardous during transport .

- Sulfamoyl Derivatives : Exhibit higher thermal stability (mp ~274–288°C) compared to the target compound, suggesting different degradation profiles .

Data Tables

Table 1: Key Properties of Selected Compounds

*Estimated based on structural similarity.

Table 2: Analytical Methods Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate, and how can yield optimization be achieved?

- Methodological Answer : A two-step approach is commonly employed:

Intermediate synthesis : React a quinazolinone precursor (e.g., 4-oxo-2-thioxo-1,4-dihydroquinazoline) with a benzenesulfonic acid derivative under anhydrous conditions. Pyridine is often used as a solvent and catalyst for condensation reactions .

Salt formation : Neutralize the sulfonic acid group with ammonium hydroxide.

- Yield Optimization : Use reflux durations of 6–18 hours, as shorter times may lead to incomplete reactions. Purification via recrystallization (e.g., water-ethanol mixtures) improves purity. Yields of ~65% are typical, but vacuum distillation and controlled cooling can enhance recovery .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Melting Point (m.p.) : Confirm consistency with literature values (e.g., 141–143°C for related intermediates) .

- NMR Spectroscopy : Use DMSO-d6 to resolve aromatic protons and confirm substitution patterns (e.g., δ 7.11–7.29 ppm for quinazoline protons) .

- TLC (Rf values) : Monitor reaction progress using hexane/EtOH (1:1) with visualization under UV .

- Elemental Analysis : Verify molecular formula (C14H13N3O4S2 for the acid form; ammonium salt adds NH4+) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Store below 25°C in airtight containers to prevent decomposition. Differential scanning calorimetry (DSC) can identify degradation temperatures.

- Light Sensitivity : UV-Vis spectroscopy reveals absorbance shifts if photodegradation occurs. Use amber glassware for long-term storage .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Adopt a tiered approach:

Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation using OECD guidelines. Measure half-lives under varying pH and UV exposure .

Ecotoxicology : Use Daphnia magna or Danio rerio models in a randomized block design with split-split plots (e.g., trellis systems for variable exposure) .

- Key Metrics : Bioaccumulation factors (BAFs), LC50 values, and metabolite profiling via LC-MS/MS.

Q. How can computational modeling predict structure-activity relationships (SARs) for this compound’s biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with quinazoline-binding enzymes (e.g., dihydrofolate reductase).

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with antimicrobial or anticancer activity. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported reactivity or biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, DMSO enhances nucleophilicity versus ethanol .

- Controlled Replication : Standardize assay protocols (e.g., MIC testing using CLSI guidelines) to minimize variability.

- Isotopic Labeling : Track reaction pathways using 13C-labeled intermediates to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.